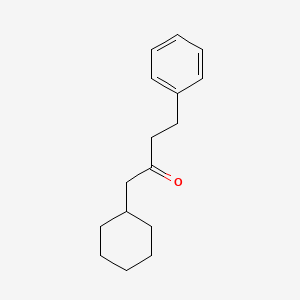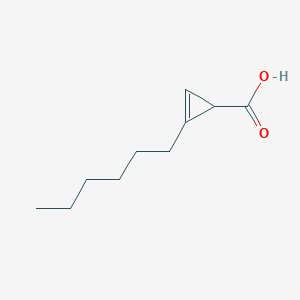
2-Cyclopropene-1-carboxylic acid, 2-hexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropene-1-carboxylic acid, 2-hexyl- is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclopropene, a three-membered carbon ring structure, which is known for its strained ring system and unique reactivity. The hexyl group attached to the cyclopropene ring adds to its hydrophobic character and influences its chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropene-1-carboxylic acid, 2-hexyl- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of hexyl-substituted alkenes with diazo compounds in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2-Cyclopropene-1-carboxylic acid, 2-hexyl- may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for better control of reaction parameters and improved safety. The use of recyclable catalysts and green chemistry principles can also be integrated into the industrial processes to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropene-1-carboxylic acid, 2-hexyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropene ring to cyclopropane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of hexyl-substituted ketones or carboxylic acids.
Reduction: Formation of hexyl-substituted cyclopropane derivatives.
Substitution: Formation of hexyl-substituted amides or esters.
Applications De Recherche Scientifique
2-Cyclopropene-1-carboxylic acid, 2-hexyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Cyclopropene-1-carboxylic acid, 2-hexyl- involves its interaction with molecular targets through its strained ring system. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopropene-1-carboxylic acid, 2,3-diphenyl-: A similar compound with phenyl groups instead of a hexyl group.
2-Cyclopropene-1-carboxylic acid, ethyl ester: An ester derivative with an ethyl group.
Uniqueness
2-Cyclopropene-1-carboxylic acid, 2-hexyl- is unique due to its hexyl group, which imparts distinct hydrophobic properties and influences its reactivity compared to other cyclopropene derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
212953-98-5 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2-hexylcycloprop-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-8-7-9(8)10(11)12/h7,9H,2-6H2,1H3,(H,11,12) |
Clé InChI |
IVROFDYXHXQAMG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


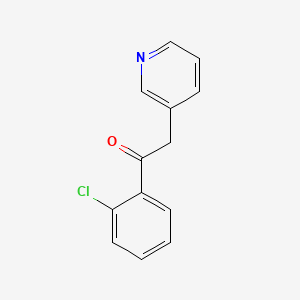
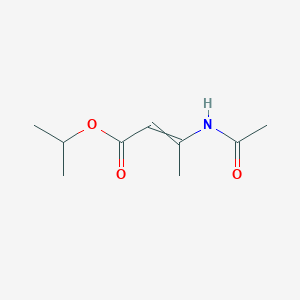
![{4-[6-Fluoro-1-(4-methylbenzene-1-sulfonyl)-1H-indazol-3-yl]piperazin-1-yl}acetonitrile](/img/structure/B14258456.png)



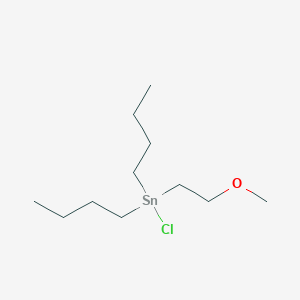
![5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14258490.png)
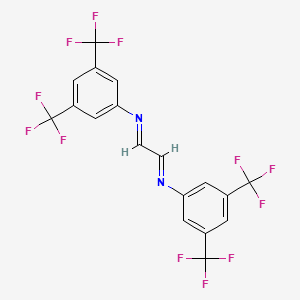
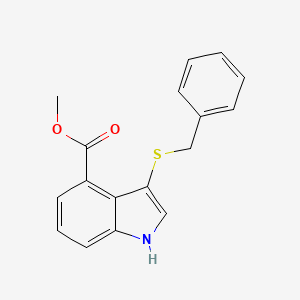

![2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester](/img/structure/B14258522.png)

